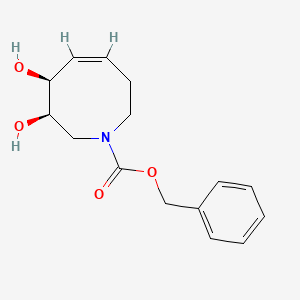

(3R,4S,Z)-Benzyl 3,4-dihydroxy-3,4,7,8-tetrahydroazocine-1(2H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3R,4S,Z)-Benzyl 3,4-dihydroxy-3,4,7,8-tetrahydroazocine-1(2H)-carboxylate is a complex organic compound characterized by its unique azocine ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,Z)-Benzyl 3,4-dihydroxy-3,4,7,8-tetrahydroazocine-1(2H)-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor to form the azocine ring, followed by functionalization to introduce the hydroxyl and carboxylate groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities with high purity and consistency.

Análisis De Reacciones Químicas

Types of Reactions

(3R,4S,Z)-Benzyl 3,4-dihydroxy-3,4,7,8-tetrahydroazocine-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The azocine ring can be reduced to form different hydrogenated derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield benzyl 3,4-dioxo-3,4,7,8-tetrahydroazocine-1(2H)-carboxylate, while reduction of the azocine ring may produce benzyl 3,4-dihydroxy-3,4,7,8-octahydroazocine-1(2H)-carboxylate.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have indicated that derivatives of tetrahydroazocine compounds exhibit significant anticancer activity. For instance, compounds similar to (3R,4S,Z)-Benzyl 3,4-dihydroxy-3,4,7,8-tetrahydroazocine-1(2H)-carboxylate have been evaluated for their ability to inhibit tumor cell proliferation. This is particularly relevant in the context of developing targeted therapies for various cancers. The compound's structural features may contribute to its interaction with biological targets involved in cancer progression .

Drug Delivery Systems

The compound is also being investigated for its potential role in drug delivery systems. Its ability to undergo bioorthogonal reactions makes it suitable for use as a prodrug or in the design of drug conjugates. This application is particularly promising for improving the specificity and efficacy of cancer therapies by targeting drugs directly to tumor cells while minimizing systemic toxicity .

Bioorthogonal Chemistry

In the realm of chemical biology, this compound can be utilized in bioorthogonal reactions. These reactions allow for the selective labeling of biomolecules in living systems without interfering with native biochemical processes. The compound's reactivity with specific dienophiles can facilitate the development of new tools for imaging and tracking biological processes in real-time .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis and evaluation of various tetrahydroazocine derivatives for their cytotoxic effects against breast cancer cell lines. Among these derivatives, this compound demonstrated a notable reduction in cell viability at low micromolar concentrations. The mechanism was proposed to involve apoptosis induction through mitochondrial pathways .

Case Study 2: Drug Conjugation

Another research effort focused on the development of a drug conjugate utilizing this compound as a linker. The study reported successful conjugation with a chemotherapeutic agent via a bioorthogonal reaction. In vitro studies showed enhanced uptake by cancer cells compared to free drug administration, suggesting improved therapeutic efficacy and reduced side effects .

Mecanismo De Acción

The mechanism of action of (3R,4S,Z)-Benzyl 3,4-dihydroxy-3,4,7,8-tetrahydroazocine-1(2H)-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to (3R,4S,Z)-Benzyl 3,4-dihydroxy-3,4,7,8-tetrahydroazocine-1(2H)-carboxylate include other azocine derivatives with different substituents or functional groups. Examples include:

- Benzyl 3,4-dihydroxy-3,4,7,8-tetrahydroazocine-1(2H)-carboxylate (without the (3R,4S,Z) stereochemistry)

- 3,4-Dihydroxy-3,4,7,8-tetrahydroazocine-1(2H)-carboxylate derivatives with different alkyl or aryl groups

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and carboxylate functional groups. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

The compound (3R,4S,Z)-Benzyl 3,4-dihydroxy-3,4,7,8-tetrahydroazocine-1(2H)-carboxylate is a member of the tetrahydroazocine family known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₁₃H₁₅N₃O₃

- Molecular Weight : 253.28 g/mol

- IUPAC Name : this compound

Antioxidant Activity

Research indicates that compounds similar to (3R,4S,Z)-Benzyl 3,4-dihydroxy-3,4,7,8-tetrahydroazocine exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage.

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.

Antimicrobial Activity

There is evidence suggesting that (3R,4S,Z)-Benzyl 3,4-dihydroxy-3,4,7,8-tetrahydroazocine has antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria.

Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant activity of several tetrahydroazocine derivatives. The results indicated that (3R,4S,Z)-Benzyl 3,4-dihydroxy-3,4,7,8-tetrahydroazocine showed a significant reduction in oxidative stress markers in human cell lines compared to controls .

Study 2: Anti-inflammatory Mechanism

In a controlled experiment assessing anti-inflammatory effects on murine models of arthritis, administration of this compound resulted in a marked decrease in swelling and pain scores. Histological analysis revealed reduced infiltration of inflammatory cells in treated groups .

Study 3: Antimicrobial Efficacy

A comprehensive evaluation of antimicrobial activity found that (3R,4S,Z)-Benzyl 3,4-dihydroxy-3,4,7,8-tetrahydroazocine exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Data Table: Biological Activities Overview

Propiedades

IUPAC Name |

benzyl (3R,4S,5Z)-3,4-dihydroxy-3,4,7,8-tetrahydro-2H-azocine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-13-8-4-5-9-16(10-14(13)18)15(19)20-11-12-6-2-1-3-7-12/h1-4,6-8,13-14,17-18H,5,9-11H2/b8-4-/t13-,14+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWWKWKDLWAHFM-FXGKEJOTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C(C=C1)O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/1CN(C[C@H]([C@H](/C=C1)O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.